Lycopane

概要

説明

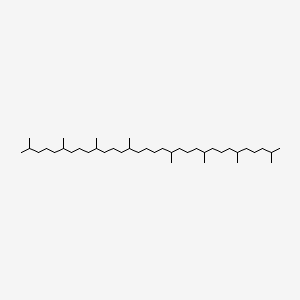

Lycopane is a long-chain hydrocarbon with the molecular formula C₄₀H₈₂ It is a member of the alkane family, characterized by its saturated carbon chain and the presence of eight methyl groups at specific positions along the chain

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Lycopane can be achieved through several methods, including:

-

Catalytic Hydrogenation: : This method involves the hydrogenation of unsaturated precursors in the presence of a catalyst such as palladium or platinum. The reaction is typically carried out under high pressure and temperature to ensure complete saturation of the carbon chain.

-

Grignard Reaction: : This method involves the reaction of a Grignard reagent with a suitable alkyl halide. The reaction is carried out in an inert atmosphere, usually under reflux conditions, to form the desired alkane.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to achieve efficient conversion of precursors to the desired product.

化学反応の分析

Types of Reactions

Lycopane undergoes several types of chemical reactions, including:

-

Oxidation: : This compound can be oxidized to form various oxygenated derivatives, such as alcohols, ketones, and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Although already a saturated hydrocarbon, further reduction can be achieved under specific conditions to remove any remaining unsaturation or impurities.

-

Substitution: : Halogenation reactions can introduce halogen atoms into the molecule, forming compounds such as chlorinated or brominated derivatives. These reactions typically require the presence of a halogen source and a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium or platinum catalyst

Substitution: Chlorine (Cl₂), bromine (Br₂) with a suitable catalyst

Major Products Formed

Oxidation: Alcohols, ketones, carboxylic acids

Reduction: Fully saturated hydrocarbons

Substitution: Halogenated derivatives

科学的研究の応用

Environmental Monitoring and Biomarker

Biomarker for Marine Environments

Lycopane has been identified as a biomarker for phytoplankton and other photoautotrophic organisms in marine environments. Studies have shown that this compound is present in suspended particulate matter and sediments across various oceanic sites, indicating its role in the biogeochemical cycling of carbon . The highest concentrations of this compound were found in surface waters of the central Pacific gyre and anoxic zones such as the Cariaco Trench, suggesting a complex production mechanism involving both algal origins and anaerobic microbial activity .

Table 1: this compound Concentrations in Marine Environments

| Location | This compound Concentration (ng/L) | Environment Type |

|---|---|---|

| Central Pacific Gyre | 1.5 | Oxic Surface Water |

| Cariaco Trench | 1.1 | Anoxic Water |

| Black Sea | 0.3 | Anoxic Water |

Paleoenvironmental Studies

This compound is utilized in paleoenvironmental reconstructions due to its stability over geological timescales. Its presence in sedimentary records helps scientists infer past climatic conditions and biological productivity. For instance, the distribution patterns of this compound alongside other hydrocarbons can indicate historical phytoplankton blooms or shifts in oceanic anoxia .

Petroleum Geology

In petroleum geology, this compound serves as a geochemical marker for the source and maturity of crude oil. Its presence can indicate specific depositional environments and assist in fingerprinting oil spills or contamination events. Research has shown that the distribution of this compound relative to other hydrocarbons can provide insights into the thermal maturity of source rocks .

Case Study: Prestige Oil Spill

Following the Prestige oil spill off the Galician coast, researchers analyzed plankton and surface sediments to assess contamination levels. The study revealed distinct distributions of this compound alongside other hydrocarbons, highlighting its utility in tracing sources of pollution and understanding ecological impacts .

Potential Pharmaceutical Applications

Emerging research suggests that this compound may have potential pharmaceutical applications due to its antioxidant properties. Preliminary studies indicate that compounds similar to this compound exhibit protective effects against oxidative stress-related diseases . However, further research is necessary to fully understand these properties and their implications for drug development.

作用機序

The mechanism of action of Lycopane involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with other hydrophobic molecules, influencing their behavior and function.

類似化合物との比較

Lycopane can be compared with other similar long-chain hydrocarbons, such as:

-

Dotriacontane: : A straight-chain alkane with 32 carbon atoms and no methyl substitutions. It is less branched and has different physical and chemical properties compared to this compound.

-

Hexatriacontane: : A straight-chain alkane with 36 carbon atoms. It is longer and has a higher molecular weight compared to this compound.

-

Tetratriacontane: : A straight-chain alkane with 34 carbon atoms. It is similar in length but lacks the methyl substitutions present in this compound.

The uniqueness of this compound lies in its specific methyl substitutions, which confer distinct physical and chemical properties, making it valuable for various applications.

生物活性

Lycopene, a carotenoid found predominantly in tomatoes and other red fruits, has garnered significant attention for its potential health benefits, particularly its biological activity related to cancer prevention and other chronic diseases. This article delves into the biological activity of lycopene, highlighting its mechanisms of action, case studies, and research findings.

Lycopene's biological activity is attributed to several mechanisms that impact cellular processes:

- Antioxidant Properties : Lycopene acts as a potent antioxidant, neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer .

- Regulation of Cell Signaling : Research indicates that lycopene influences multiple cellular signaling pathways. It can induce apoptosis (programmed cell death), inhibit cell proliferation, and modulate angiogenesis (formation of new blood vessels) in tumor cells .

- Metabolism and Bioavailability : Lycopene undergoes metabolic conversion into various metabolites that may exhibit enhanced biological activity compared to the parent compound. These metabolites can interact with different molecular targets within cells, further contributing to its health benefits .

Cancer Prevention

Numerous studies have highlighted lycopene's role in cancer prevention, particularly prostate cancer:

- A systematic review analyzed 72 studies focusing on lycopene's anti-cancer effects. The majority confirmed its efficacy in reducing prostate cancer incidence and improving treatment outcomes. Mechanisms identified included the regulation of oxidative stress and inflammation, as well as induction of apoptosis .

- In animal studies, lycopene supplementation resulted in significant reductions in tumor volume and increased survival rates among prostate cancer models. For instance, co-supplementation with docetaxel (a chemotherapy drug) enhanced apoptotic effects significantly .

Other Health Benefits

Lycopene has also been shown to influence other health conditions:

- Cardiovascular Health : Studies indicate that lycopene may lower the risk of cardiovascular diseases by improving lipid profiles and reducing inflammation markers .

- Diabetes Management : Research suggests that lycopene can ameliorate insulin resistance and improve glycemic control in diabetic models .

Data Table: Summary of Key Findings on Lycopene

特性

IUPAC Name |

2,6,10,14,19,23,27,31-octamethyldotriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H82/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h33-40H,11-32H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVGMMPGAFGVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H82 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963365 | |

| Record name | Lycopane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45316-02-7 | |

| Record name | Lycopane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045316027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lycopane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。